molecular formula C6H14Cl2N2O B1420925 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride CAS No. 92384-34-4

2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride

Cat. No. B1420925
CAS RN: 92384-34-4
M. Wt: 201.09 g/mol
InChI Key: QTYPBANJILAMSN-UHFFFAOYSA-N
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Description

“2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride” is a chemical compound with the CAS Number: 92384-34-4 . It has a molecular weight of 201.1 . This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride . The InChI code is 1S/C6H13ClN2O.ClH/c1-9(2)4-3-8-6(10)5-7;/h3-5H2,1-2H3,(H,8,10);1H .


Chemical Reactions Analysis

This compound is often used as an intermediate in various chemical reactions. For instance, it acts as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 201.1 .

Scientific Research Applications

Bephenium Hydroxynaphthoate Synthesis

  • Application Summary : “2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride” is used as an intermediate in the synthesis of bephenium hydroxynaphthoate .

Diltiazem Synthesis

  • Application Summary : This compound is used as an intermediate in the synthesis of diltiazem .

Mepyramine Synthesis

  • Application Summary : “2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride” is used as an intermediate in the synthesis of mepyramine .

Phenyltoloxamine Synthesis

  • Application Summary : This compound is used as an intermediate in the synthesis of phenyltoloxamine .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-chloro-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClN2O.ClH/c1-9(2)4-3-8-6(10)5-7;/h3-5H2,1-2H3,(H,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYPBANJILAMSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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